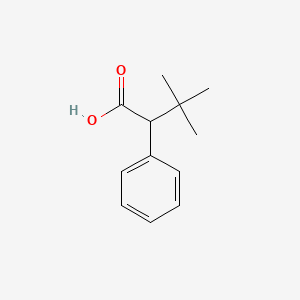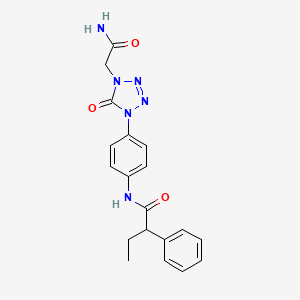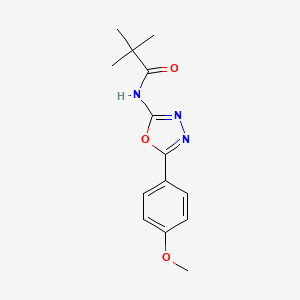
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pivalamide” is a complex organic compound. It contains a methoxyphenyl group, an oxadiazole ring, and a pivalamide group. The methoxyphenyl group consists of a phenyl ring (a six-membered carbon ring) with a methoxy group (-OCH3) attached. The oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The pivalamide group consists of a pivalic acid (a type of carboxylic acid) attached to an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring, being a heterocycle, may contribute to the compound’s stability and reactivity. The methoxy group on the phenyl ring could influence the compound’s solubility and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The oxadiazole ring might undergo reactions typical for heterocycles, while the methoxyphenyl and pivalamide groups could participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the oxadiazole ring, methoxyphenyl group, and pivalamide group could affect these properties .Wissenschaftliche Forschungsanwendungen
Cystic Fibrosis Therapy
N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide 1, a compound closely related to the specified chemical, has shown promise in correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. By designing and synthesizing analogues of this compound, researchers have improved its corrector activity, which is vital in cystic fibrosis therapy. This research underscores the potential of such compounds in medical applications beyond their conventional use, focusing on molecular modifications to enhance therapeutic efficacy (Yu et al., 2008).
Anticancer Activity
Compounds containing the 1,3,4-oxadiazole moiety have been investigated for their anticancer properties. A study using derivatives of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pivalamide showed significant in vitro anticancer activity across various cancer cell lines. These findings contribute to the understanding of the structure-activity relationship of oxadiazole derivatives in cancer treatment, offering insights into their potential as anticancer agents (Salahuddin et al., 2014).
Antidiabetic Screening
The antidiabetic potential of N-substituted derivatives of 1,3,4-oxadiazole, similar in structure to the specified compound, was explored through in vitro screenings. These derivatives have been synthesized and evaluated for their α-amylase inhibitory activity, an important target in the management of diabetes. This research highlights the therapeutic versatility of the oxadiazole ring, showcasing its potential in the development of antidiabetic drugs (Lalpara et al., 2021).
Nematocidal Activity
Research into novel 1,2,4-oxadiazole derivatives containing the 1,3,4-thiadiazole amide moiety, structurally similar to the chemical , revealed significant nematocidal activities. These compounds were synthesized and evaluated against Bursaphelenchus xylophilus, showing promise as lead compounds for nematicide development. The study showcases the application of oxadiazole derivatives in agricultural pest control, offering new avenues for the management of nematode infestations (Liu et al., 2022).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact withGlycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes and disease conditions such as neurodegenerative disorders, cancer, and diabetes .
Mode of Action
It is suggested that similar compounds may work directly on smooth muscle within the gastrointestinal tract, have an anaesthetic effect, affect calcium channels, and may affect muscarinic receptors .
Biochemical Pathways
Similar compounds have been found to inhibit various enzymes (thymidylate synthase, hdac, topoisomerase ii, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .
Pharmacokinetics
The metabolites are excreted in urine .
Result of Action
Similar compounds have shown promising results when combined with outstanding oxadiazole scaffolds, which selectively interact with nucleic acids, enzymes, and globular proteins .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-14(2,3)12(18)15-13-17-16-11(20-13)9-5-7-10(19-4)8-6-9/h5-8H,1-4H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDNVFXVIIENCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(O1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

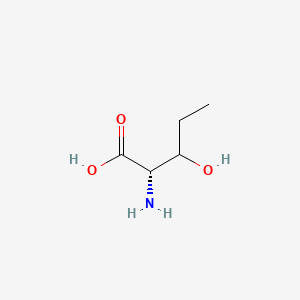

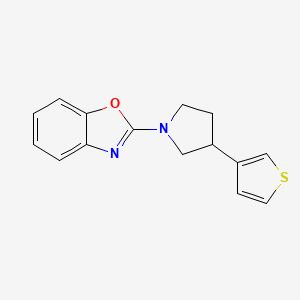
![N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-[(4-morpholin-4-ylphenyl)methyl]acetamide](/img/structure/B2457110.png)
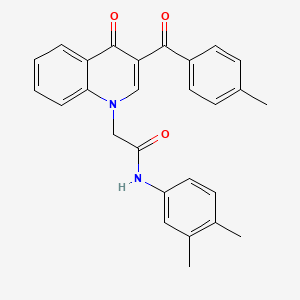

![N-Methyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]sulfamoyl fluoride](/img/structure/B2457117.png)
![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylbenzyl)propanamide](/img/structure/B2457118.png)
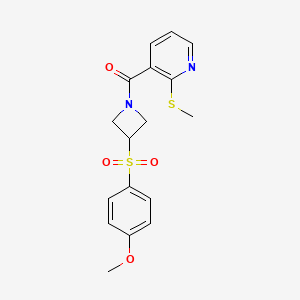
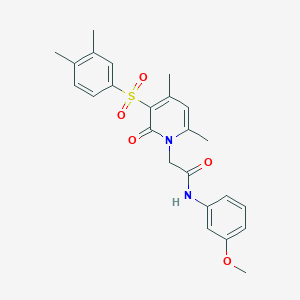
![N-{3-[benzyl(methyl)amino]propyl}-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2457125.png)
![N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]methanesulfonamide](/img/structure/B2457126.png)
